REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:14][CH3:15])[CH:6]=1)=[O:4].C1COCC1.[OH-].[Na+]>CO>[CH2:14]([N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([C:3]([OH:4])=[O:2])=[CH:6]1)[CH3:15] |f:2.3|
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Name
|
|
Quantity
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1.8 g
|
Type
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reactant
|
Smiles
|
COC(=O)C1=CN(C2=CC=CC=C12)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partially evaporated
|
Type
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CUSTOM
|
Details
|
to remove the THF, MeOH
|
Type
|
ADDITION
|
Details
|
the remaining material diluted with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |